2-Bromo-5-morpholinobenzonitrile
Overview
Description
2-Bromo-5-morpholinobenzonitrile is a chemical compound with the molecular formula C11H11BrN2O and a molecular weight of 267.12 g/mol. It is used as an opioid receptor antagonist, which can be useful in the treatment of diseases mediated by opioid receptors .
Synthesis Analysis
The synthesis of 2-Bromo-5-morpholinobenzonitrile involves a reaction with potassium carbonate in dimethyl sulfoxide at 100°C for 48 hours . The reaction mixture consists of 2-bromo-5-fluorobenzonitrile (10 g, 50 mmol), morpholine (4.37 mL, 50 mmol), and potassium carbonate (6.91 g, 50 mmol), in DMSO (100 mL). After stirring, the reaction mixture is poured into water (200 mL) and stirred for 1 hour. The precipitate is then filtered off and purified by column chromatography on silica gel .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 2-Bromo-5-morpholinobenzonitrile is a reaction with potassium carbonate in dimethyl sulfoxide at 100°C for 48 hours . The reaction mixture consists of 2-bromo-5-fluorobenzonitrile (10 g, 50 mmol), morpholine (4.37 mL, 50 mmol), and potassium carbonate (6.91 g, 50 mmol), in DMSO (100 mL). After stirring, the reaction mixture is poured into water (200 mL) and stirred for 1 hour. The precipitate is then filtered off and purified by column chromatography on silica gel .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
2-Bromo-5-morpholinobenzonitrile is utilized in the synthesis of various compounds with potential antimicrobial properties. For instance, a series of fused pyran derivatives containing a 2-morpholinoquinoline nucleus was synthesized, demonstrating significant efficiency against various bacteria and fungi (Makawana et al., 2011).
Chemoprevention Studies
In chemoprevention research, the efficacy of compounds related to morpholine, such as S-methylcysteine, was studied in rat hepatocarcinogenesis. This study indicated potential for reducing cancer risk associated with environmental precursors of N-nitroso compounds (Wei et al., 2000).
Synthesis of Heterocycles
2-Bromo-5-morpholinobenzonitrile contributes to the synthesis of various heterocycles, showcasing its versatility in chemical reactions and its potential in creating diverse bioactive molecules (Abdelhamid & Shiaty, 1988).
Solvent Effect Studies
The compound's derivatives have been studied for their reaction kinetics in different solvent compositions. These studies enhance understanding of the solvent effects on reaction rates, contributing to the field of chemical kinetics (Harifi‐Mood & Mousavi-Tekmedash, 2013).
Synthesis of Functionalized Pyridines
Research involving 2-Bromo-5-morpholinobenzonitrile derivatives has led to the efficient synthesis of functionalized pyridine derivatives, which are crucial in the development of pharmaceutical compounds like Lonafarnib, a cancer treatment agent (Song et al., 2004).
Development of Herbicide Resistance
In agricultural research, 2-Bromo-5-morpholinobenzonitrile related compounds have been used to develop herbicide resistance in transgenic plants, offering a novel approach to managing weed growth in crops (Stalker et al., 1988).
Antimicrobial and Hemolytic Activity Studies
Derivatives of 2-Bromo-5-morpholinobenzonitrile, such as 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, have been synthesized and tested for antimicrobial and hemolytic activities, showing variable efficacy against microbial species (Gul et al., 2017).
properties
IUPAC Name |
2-bromo-5-morpholin-4-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-11-2-1-10(7-9(11)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQNTPZCJFCZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-morpholinobenzonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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